molecular formula C11H16N2O B120316 1-(2-Methoxyphenyl)piperazine CAS No. 35386-24-4

1-(2-Methoxyphenyl)piperazine

Cat. No. B120316
CAS RN: 35386-24-4
M. Wt: 192.26 g/mol
InChI Key: VNZLQLYBRIOLFZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)piperazine is a chemical compound that has garnered significant interest due to its affinity for various serotonin receptors, particularly the 5-HT1A receptor, and its potential applications in the treatment of central nervous system disorders. The compound and its derivatives have been extensively studied for their potential therapeutic effects, including antidepressant-like activity and anticonvulsant properties . The molecule's structure allows for a variety of modifications, leading to numerous analogs with varying affinities and selectivities for different receptor sites .

Synthesis Analysis

The synthesis of 1-(2-Methoxyphenyl)piperazine derivatives involves various chemical reactions and modifications to the core piperazine structure. For instance, derivatives with a terminal heteroaryl or cycloalkyl amide fragment have been prepared, and their affinities for the 5-HT1A receptor were evaluated, showing that certain structural modifications can enhance receptor affinity . Another study synthesized a set of derivatives containing a terminal benzotriazole fragment, which contributed to both 5-HT1A and 5-HT2 receptor affinity . Additionally, the synthesis of novel oxadiazolyl-piperazine derivatives has been reported, with some compounds demonstrating significant anticonvulsant activity .

Molecular Structure Analysis

The molecular structure of 1-(2-Methoxyphenyl)piperazine has been characterized using various spectroscopic techniques. A derivative, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was synthesized and its structure was elucidated by elemental analysis, IR, 1H NMR, and single crystal X-ray diffraction, revealing a non-planar molecule with dihedral angles between the piperazinedione and the aromatic rings . Similarly, the structure of related compounds was confirmed by single crystal X-ray diffraction studies, and DFT calculations were performed to identify reactive sites and understand the electronic properties .

Chemical Reactions Analysis

The chemical reactivity of 1-(2-Methoxyphenyl)piperazine derivatives has been explored through various studies. For example, the influence of electronic distribution within the amide region on receptor affinity was investigated, indicating that electronic factors play a role in the binding affinity of these compounds . Additionally, spectroscopic investigations using DFT approaches have provided insights into the conformational stability, charge density distribution, and site of chemical reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Methoxyphenyl)piperazine derivatives have been extensively studied. Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis have been employed to investigate the vibrational and electronic properties of these compounds . The crystal structure of a related compound was analyzed, revealing intermolecular hydrogen bonds contributing to the crystal packing . Furthermore, the thermal, dielectric, and Hirshfeld surface analysis of a synthesized compound provided additional information on the physico-chemical properties and the nature of intermolecular interactions .

Scientific Research Applications

Radiolabeled Antagonists for Neuroimaging

1-(2-Methoxyphenyl)piperazine, through derivatives such as [18F]p-MPPF, is utilized in the study of the serotonergic neurotransmission with positron emission tomography (PET). This includes its applications in chemistry, radiochemistry, animal data with autoradiography and PET, human data with PET, and studies on toxicity and metabolism (Plenevaux et al., 2000).

Serotonergic Component Analysis

Studies have shown that derivatives of 1-(2-Methoxyphenyl)piperazine, like o-MPP, act as antagonists of dopamine receptors and can facilitate central serotonergic transmission. This is significant in understanding their role in 'antidopamine' actions (Pawłowski, 1983).

Nanoparticle Conjugation for Imaging

Methoxyphenyl piperazine, when conjugated with silver nanoparticles, has been studied for its application as a targeted optical imaging agent. This demonstrates its potential in enhancing imaging techniques at low detection limits (Chaturvedi et al., 2018).

Antagonistic Activity Studies

1-(2-Methoxyphenyl)piperazine derivatives have been explored for their selective antagonistic activities towards 5-HT1A serotonin receptors. These studies are crucial for understanding their pharmacological profiles and potential therapeutic applications (Raghupathi et al., 1991).

Fluorescent Ligands for Receptor Visualization

Derivatives containing 1-(2-Methoxyphenyl)piperazine have been synthesized with fluorescent moieties for visualizing 5-HT1A receptors in cellular studies. This highlights its utility in receptor affinity studies and visualization (Lacivita et al., 2009).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, and serious eye damage/eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

1-(2-Methoxyphenyl)piperazine can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction. It can also be used to prepare cyclic amine substituted Tröger′s base derivatives .

properties

IUPAC Name

1-(2-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZLQLYBRIOLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38869-49-7 (di-hydrochloride)
Record name 1-(2-Methoxyphenyl)piperazine
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DSSTOX Substance ID

DTXSID40188871
Record name 1-(2-Methoxyphenyl)piperazine
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Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-(2-Methoxyphenyl)piperazine

CAS RN

35386-24-4
Record name 1-(2-Methoxyphenyl)piperazine
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Record name 1-(2-Methoxyphenyl)piperazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxyphenyl)piperazine
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Record name 1-(2-methoxyphenyl)piperazine
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Record name N-(2-METHOXYPHENYL)PIPERAZINE
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Synthesis routes and methods I

Procedure details

To a solution of 25.00 g (0.1093 mol) of 1-(2′-methoxyphenyl)piperazine hydrochloride in 42 mL of water was added 14.5 mL (0.109 mol) of concentrated (29.4%) NH4OH (aq) (pH=9). The mixture was extracted twice with 250 mL of 1:1 (v/v) of THF:toluene. The organic extracts were combined, dried over MgSO4, gravity filtered and concentrated to afford 20.17 g (96.00%) of 1-(2′-methoxyphenyl)piperazine as a pale green oil: 1H NMR (d6-DMSO): d 6.90-6.97 (m, 2H, phenyl CH), 6.83-6.90 (m, 3H, phenyl CH), 3.77 (s, 3H, OCH3), 2.77-2.91 (m, 8H, piperazine CH2), 2.49-2.53 (m, 1H, NH). A solution of 9.55 g (0.0370 mol) of 4-cyclohexyl-3-methyl-4-oxo-3-phenylbutyraldehyde in 10 mL of iPrOAc was added to 6.77 g (0.0352 mol) of neat 1-(2′-methoxyphenyl)piperazine. The mixture turned turbid, and then turned to a solid mass when 10 mL of iPrOAc was added. The solid was slurried with 45 mL of iPrOAc. After 1.5 h, reaction was complete. The solid was vacuum filtered and washed with 10 mL of iPrOAc and air dried to afford 9.81 g (64.4%) of pure enamine as an off-white powder. The filtrate was concentrated to afford 6.40 g of crude enamine;
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a similar manner to the preparation of 18, compound 24 was obtained from 4′-(2,3-epoxy-propoxy)-4-methoxy-chalcone, 13 (500 mg, 1.6 mmol) and 1-(2-methoxyphenyl)piperazine (0.3 mL, 1.7 mmol) in dry methanol (80 mL). Yield 530 mg (66%); mp 97-98° C.; MS (FAB) 503 (M++1); IR (KBr) 3451, 1652; 1H NMR (200 MHz, CDCl3) δ 8.03 (d, J=8.3 Hz, 2H), 7.78 (d, J=15.5 Hz, 1H), 7.60 (d, J=8.1 Hz, 2H), 7.43 (d, J=15.4 Hz, 1H), 7.03-6.85 (m, 8H), 4.13-4.09 (m, 3H), 3.87 (s, 3H), 3.86 (s, 3H), 3.14-3.10 (m, 4H), 2.90-2.88 (m, 2H), 2.67-2.63 (m, 4H). Analyses calculated for C30H34N2O5: C, 71.69; H, 6.82; N, 5.57. Found: C, 71.62; H, 6.91; N, 5.42.
Quantity
80 mL
Type
reactant
Reaction Step One
Name
18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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